molecular formula C24H30O4S B602396 Delta-20-Spironolactone CAS No. 132458-33-4

Delta-20-Spironolactone

Cat. No.: B602396
CAS No.: 132458-33-4
M. Wt: 414.57
InChI Key:
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Description

Delta-20-Spironolactone is a synthetic steroidal compound that functions primarily as an antimineralocorticoid and antiandrogen. It is structurally related to spironolactone, a well-known diuretic and aldosterone antagonist. This compound is used in various medical applications, including the treatment of conditions such as heart failure, hypertension, and certain hormonal disorders.

Scientific Research Applications

Delta-20-Spironolactone has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Applied in the treatment of conditions like heart failure, hypertension, and hormonal imbalances.

    Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.

Safety and Hazards

Spironolactone is classified as a Category 1B reproductive toxin and a Category 2 carcinogen . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Spironolactone is indicated for the treatment of several conditions, including heart failure, edema, hyperaldosteronism, and hypertension . Off-label uses of spironolactone include the treatment of hirsutism, female pattern hair loss, and adult acne vulgaris .

Biochemical Analysis

Biochemical Properties

Delta-20-Spironolactone, like its parent compound spironolactone, is expected to interact with various enzymes and proteins. The major active forms of spironolactone include 7α-thiomethylspironolactone (7α-TMS) and canrenone . These metabolites are likely to be involved in the biochemical reactions of this compound .

Cellular Effects

This compound may have similar cellular effects to spironolactone. Spironolactone has been shown to inhibit the growth of cancer stem cells by impairing DNA damage response . It also has potential antiviral properties, as suggested by studies on SARS-CoV-2 .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of spironolactone. Spironolactone works by blocking the mineralocorticoid receptor, which is involved in sodium and water retention . This mechanism could explain the superior blood pressure-lowering effect of spironolactone in resistant hypertension .

Temporal Effects in Laboratory Settings

Long-term treatment with spironolactone has been associated with adverse reactions such as gynaecomastia, hyperkalaemia, and symptomatic hypotension . These effects typically occurred after an average of 25 months of treatment .

Dosage Effects in Animal Models

For example, in dogs, adverse effects were noted with up to 10 times the recommended dose .

Metabolic Pathways

This compound is expected to be involved in similar metabolic pathways as spironolactone. Spironolactone is metabolized in the liver and other tissues through various processes, including deacetylation, S-oxygenation, S-methylation, dethioacetylation, and hydroxylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to those of spironolactone. Spironolactone is well absorbed orally, highly protein-bound, and extensively metabolized in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta-20-Spironolactone involves multiple steps, starting from steroidal precursors. The key steps include:

    Thioesterification: Conversion of the acetylated intermediate to a thioester.

    Lactonization: Formation of the lactone ring, which is crucial for the biological activity of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilized for controlled reaction conditions.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are used to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Delta-20-Spironolactone undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized metabolites.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which retain or modify the biological activity of the parent compound.

Comparison with Similar Compounds

    Spironolactone: A closely related compound with similar diuretic and antimineralocorticoid properties.

    Eplerenone: Another aldosterone antagonist with a more selective action on mineralocorticoid receptors.

    Canrenone: A metabolite of spironolactone with similar pharmacological effects.

Uniqueness: Delta-20-Spironolactone is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for mineralocorticoid and androgen receptors. This results in a distinct pharmacological profile, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWOLKZQDUPWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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